molecular formula C17H12N6O4S B2608077 2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide CAS No. 894069-60-4

2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

货号: B2608077
CAS 编号: 894069-60-4
分子量: 396.38
InChI 键: MUDJYWIGJWGBAG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This 2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a sophisticated chemical scaffold designed for the inhibition of protein kinases, a key target class in oncological and signal transduction research . The molecular structure integrates a [1,2,4]triazolo[4,3-b]pyridazine heterocycle, a privileged pharmacophore known for its high affinity for the ATP-binding pocket of various kinases, linked to a benzene sulfonamide group. This specific architecture suggests potential as a multi-kinase inhibitor, capable of modulating dysregulated signaling pathways in proliferative diseases. Its primary research value lies in its application as a chemical tool for probing kinase function and for the development of novel targeted therapies . Researchers utilize this compound in high-throughput screening assays, enzyme kinetics studies, and in vitro cell-based models to investigate mechanisms of cancer cell survival, apoptosis, and metastasis. The compound is intended for research purposes only and is not for diagnostic or therapeutic applications.

属性

IUPAC Name

2-nitro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O4S/c24-23(25)15-3-1-2-4-16(15)28(26,27)21-13-7-5-12(6-8-13)14-9-10-17-19-18-11-22(17)20-14/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDJYWIGJWGBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a hydrazine derivative with an appropriate nitrile to form the triazolo[4,3-b]pyridazine core.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is eco-friendly and can be scaled up for large-scale production .

化学反应分析

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

科学研究应用

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. The incorporation of the triazolo-pyridazine scaffold may enhance this activity through interactions with bacterial enzymes.
  • Anticancer Potential : Some studies suggest that triazolo-pyridazine derivatives can inhibit cancer cell proliferation. For instance, derivatives have shown promising results against various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Certain triazole-containing compounds have demonstrated anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases .

Synthetic Routes

The synthesis of 2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step reactions including:

  • Formation of the triazolo-pyridazine core via cyclization reactions.
  • Introduction of the nitro group through nitration methods.
  • Sulfonation to incorporate the sulfonamide functionality.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

  • Cancer Treatment : A study on related triazolo-pyridazine derivatives reported significant antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values in the low micromolar range . These findings suggest potential pathways for developing new anticancer therapies.
  • Kinase Inhibition : Research has indicated that certain derivatives can act as dual inhibitors of c-Met and VEGFR-2 kinases, which are crucial in cancer progression and angiogenesis . This dual-targeting approach may enhance therapeutic efficacy while reducing side effects.
  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) of related compounds have revealed that modifications to the triazolo and sulfonamide groups significantly influence biological activity, providing insights for further drug design .

作用机制

The mechanism of action of 2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The triazolo[4,3-b]pyridazine moiety can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Binding Interactions

A key structural analogue is compound 10 (from Cardiff University’s study), which shares the [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety but lacks the nitro-substituted sulfonamide group. Molecular docking studies (PDB ID: 4WQ2) revealed that compound 10 forms π-stacking interactions with Trp168 and hydrogen bonds via its pyridine nitrogen .

Another analogue, compound 1 (sulfonamide derivative with a 2-chloro-4-cyclopropylsulfonamido phenyl ring), demonstrated dual hydrogen bonding with His131 and Trp168, along with π-stacking . This suggests that sulfonamide substituents critically influence target engagement.

Functional Group Impact on Activity

Compound Key Structural Features Binding Interactions Biological Relevance
Target Compound Nitrobenzene sulfonamide + triazolopyridazine Hypothesized π-stacking (Trp168) and H-bonding (His131) via sulfonamide Potential protease/kinase inhibition
Compound 10 Pyridine + triazolopyridazine π-stacking (Trp168), H-bonding (pyridine N) Calpain-1 inhibition
Compound 1 Chlorophenyl sulfonamide Dual H-bonding (His131, Trp168), π-stacking Enhanced enzyme affinity
Desai et al. derivatives [42] Triazine-sulfonamide hybrids Antimicrobial activity via membrane disruption or enzyme inhibition Broad-spectrum antimicrobial agents

生物活性

2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects on biological systems.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H10N4O2S\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

This compound features a sulfonamide group linked to a triazolopyridazine moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the triazolo[4,3-b]pyridazine framework enhances this activity. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Cardiovascular Effects

A study involving sulfonamide derivatives demonstrated their impact on perfusion pressure and coronary resistance in isolated rat heart models. Specifically, the derivative 4-(2-aminoethyl)-benzenesulfonamide exhibited a notable decrease in perfusion pressure compared to other sulfonamides tested . This suggests potential applications in managing cardiovascular conditions.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
  • Calcium Channel Interaction : The compound's ability to interact with calcium channels has been suggested as a mechanism for its effects on cardiovascular parameters .
  • Nuclear Receptor Modulation : Some derivatives have been identified as agonists for nuclear receptors like Rev-Erb, which play roles in metabolic regulation and circadian rhythm .

Study on Perfusion Pressure

A detailed experimental design was employed to assess the effects of various sulfonamide derivatives on perfusion pressure. The results indicated that:

CompoundDose (nM)Effect on Perfusion Pressure
Control (Krebs-Henseleit solution only)-Baseline
Benzenesulfonamide0.001Moderate decrease
2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001Minimal decrease
4-(2-aminoethyl)-benzenesulfonamide0.001Significant decrease

The study concluded that the compound 4-(2-aminoethyl)-benzenesulfonamide significantly lowered perfusion pressure compared to controls and other derivatives .

Pharmacokinetic Studies

Pharmacokinetic parameters were evaluated using computational models such as ADME/PK and SwissADME. These studies indicated favorable absorption and distribution characteristics for the compound, suggesting potential for therapeutic use .

常见问题

Q. What are the primary synthetic routes for preparing 2-nitro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide, and what reaction conditions are critical for yield optimization?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride intermediate with a triazolopyridazine-containing amine. For example:

  • Step 1: Preparation of the triazolopyridazine core via cyclization of aminopyridazine derivatives with nitriles or carbonyl reagents under acidic conditions.
  • Step 2: Functionalization of the phenyl ring with a nitro group and sulfonamide linkage. A key reaction involves reacting 2-nitrobenzenesulfonyl chloride with 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}aniline in acetonitrile with a base like 3-picoline or DIPEA to facilitate nucleophilic substitution .
  • Critical Conditions: Maintain anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Reaction temperatures between 20–25°C and stoichiometric control (1:1 molar ratio) are essential to minimize side products. Typical yields range from 50–70%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of the triazolopyridazine aromatic system (δ 8.5–9.5 ppm for pyridazine protons) and sulfonamide NH (δ 10–11 ppm). 19F NMR may be used if fluorinated analogs are synthesized .
  • X-ray Crystallography: Resolves the bidentate binding mode of the triazolopyridazine core to target proteins (e.g., BRD4 bromodomains) and confirms sulfonamide geometry. For example, crystal structures of analogs like AZD5153 reveal π-π stacking interactions between the triazolopyridazine and protein residues .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C19H14N6O4S: 423.0821) and isotopic patterns .

Q. What in vitro assays are recommended for initial evaluation of its bioactivity?

Methodological Answer:

  • BRD4 Bromodomain Inhibition: Use fluorescence polarization (FP) assays with acetylated histone H4 peptides (e.g., KAcGGKAc) to measure IC50 values. Triazolopyridazine derivatives like AZD5153 show sub-micromolar potency (IC50 < 100 nM) due to bivalent binding .
  • Cellular c-Myc Downregulation: Quantify c-Myc mRNA levels via qPCR in cancer cell lines (e.g., MV4-11 leukemia) after 24-hour treatment. Effective compounds reduce c-Myc expression by >50% at 1 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazolopyridazine or sulfonamide) impact BRD4 inhibitory activity and selectivity over other bromodomains?

Methodological Answer:

  • Triazolopyridazine Core Modifications:
    • 3-Methoxy Substitution (e.g., AZD5153): Enhances BRD4 affinity by forming hydrogen bonds with Asn140 and Tyr96. Removing the methoxy group reduces potency by 10-fold .
    • Bivalent Binding: Incorporation of a piperidine linker (as in AZD5153) enables simultaneous engagement of both BRD4 bromodomains (BD1 and BD2), improving cellular efficacy (EC50 < 100 nM) .
  • Sulfonamide Modifications: Bulky substituents (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility. LogP values >3.5 correlate with increased membrane permeability but risk off-target effects .
  • Selectivity Screening: Use AlphaScreen assays against BET family members (BRD2, BRD3, BRDT) and non-BET bromodomains (e.g., CREBBP). Triazolopyridazine derivatives exhibit >100-fold selectivity for BRD4 over CREBBP .

Q. How can contradictory data on cellular potency vs. in vivo efficacy be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life, bioavailability, and tissue distribution in rodent models. For example, AZD5153’s high clearance (>30 mL/min/kg) in mice may explain reduced tumor growth inhibition despite strong in vitro activity .
  • Metabolite Identification: Use LC-MS/MS to detect oxidative metabolites (e.g., N-oxide formation on the triazolopyridazine) that diminish activity. Structural stabilization (e.g., deuterium incorporation) can mitigate this .
  • Tumor Microenvironment Models: Test efficacy in 3D spheroids or patient-derived xenografts (PDX) to account for hypoxia and stromal interactions that reduce drug penetration .

Q. What computational methods are effective for predicting binding modes and optimizing solubility?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions between the sulfonamide group and BRD4’s ZA loop. Free energy perturbation (FEP) calculations predict ΔG changes for substituent modifications .
  • Solubility Prediction: Use COSMO-RS or Abraham descriptors to correlate LogS with polar surface area (PSA). For example, adding a PEG-like side chain increases PSA from 90 Ų to 120 Ų, improving aqueous solubility by 5-fold .

Q. How to address discrepancies in SAR studies between enzymatic and cellular assays?

Methodological Answer:

  • Membrane Permeability: Measure PAMPA permeability or use Caco-2 cell monolayers. Compounds with high BRD4 IC50 but poor cellular activity often have efflux ratios >2 (via P-gp or BCRP transporters) .
  • Target Engagement Assays: Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding. For example, AZD5153 stabilizes BRD4 by ΔTm >5°C in MV4-11 cells .

Q. What strategies mitigate toxicity observed in preclinical models?

Methodological Answer:

  • Dose Escalation Studies: Identify maximum tolerated dose (MTD) in rodents. For triazolopyridazine derivatives, MTD is typically 50 mg/kg/day due to gastrointestinal toxicity .
  • Off-Target Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out inhibition of critical kinases (e.g., JAK2, EGFR) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。